molecular formula C16H20N2O2 B5788763 5,8-dimethoxy-4-methyl-2-(1-pyrrolidinyl)quinoline

5,8-dimethoxy-4-methyl-2-(1-pyrrolidinyl)quinoline

Cat. No. B5788763
M. Wt: 272.34 g/mol
InChI Key: BXONRSYYNDOLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-dimethoxy-4-methyl-2-(1-pyrrolidinyl)quinoline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMQX and has been extensively studied for its pharmacological properties.

Mechanism of Action

DMQX acts as a non-competitive antagonist of kainate receptors by binding to the receptor and preventing the activation of the ion channel. This results in a decrease in the excitatory postsynaptic currents mediated by kainate receptors.
Biochemical and Physiological Effects
DMQX has been shown to have a range of biochemical and physiological effects, including the inhibition of glutamatergic neurotransmission, the modulation of synaptic plasticity, and the regulation of calcium signaling. DMQX has also been shown to have neuroprotective effects in animal models of ischemia and excitotoxicity.

Advantages and Limitations for Lab Experiments

DMQX is a potent and selective antagonist of kainate receptors, making it a valuable tool for studying the role of these receptors in physiological and pathological processes. However, DMQX has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of DMQX, including the investigation of its effects on other ionotropic glutamate receptors, the development of more potent and selective DMQX analogs, and the exploration of its potential therapeutic applications in neurological disorders. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of DMQX and to determine its safety and efficacy in animal models and clinical trials.

Synthesis Methods

DMQX can be synthesized using different methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an indole derivative and an aldehyde or ketone in the presence of a Lewis acid catalyst. On the other hand, the Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamine derivative with a carbonyl compound in the presence of a Lewis acid catalyst.

Scientific Research Applications

DMQX is used in scientific research to study the properties of ionotropic glutamate receptors, which are involved in various physiological and pathological processes in the central nervous system. DMQX is a potent antagonist of the kainate subtype of glutamate receptors and has been used to investigate the role of these receptors in synaptic transmission and plasticity.

properties

IUPAC Name

5,8-dimethoxy-4-methyl-2-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-10-14(18-8-4-5-9-18)17-16-13(20-3)7-6-12(19-2)15(11)16/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXONRSYYNDOLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dimethoxy-4-methyl-2-pyrrolidin-1-ylquinoline

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